molecular formula C8H9N5 B174481 (1-Phenyltetrazol-5-yl)methanamine CAS No. 165736-06-1

(1-Phenyltetrazol-5-yl)methanamine

Cat. No.: B174481
CAS No.: 165736-06-1
M. Wt: 175.19 g/mol
InChI Key: FYVSPIVYFAYMIZ-UHFFFAOYSA-N
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Description

(1-Phenyltetrazol-5-yl)methanamine is a chemical compound with the molecular formula C8H9N5 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyltetrazol-5-yl)methanamine typically involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method yields the desired compound through a series of nucleophilic substitution reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (1-Phenyltetrazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives.

Scientific Research Applications

(1-Phenyltetrazol-5-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Phenyltetrazol-5-yl)methanamine involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound likely disrupts the cell membrane integrity of fungi, leading to cell death . The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Uniqueness: (1-Phenyltetrazol-5-yl)methanamine stands out due to its unique structure, which allows for versatile chemical modifications. This flexibility makes it a valuable scaffold for designing new therapeutic agents with improved efficacy and reduced resistance.

Biological Activity

(1-Phenyltetrazol-5-yl)methanamine is a compound belonging to the tetrazole family, which has garnered interest in various fields including medicinal chemistry and pharmacology due to its unique biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is characterized by a tetrazole ring, which is known for its diverse applications in organic synthesis and medicinal chemistry. Tetrazoles have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure allows for interactions with various biological targets, making it a candidate for further research in drug development.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that tetrazoles can influence cellular signaling pathways, gene expression, and metabolic processes.

Key Mechanisms:

  • Enzyme Inhibition: Tetrazole derivatives have been reported to inhibit enzymes such as amine oxidase copper-containing 3 (AOC3), which plays a role in inflammatory processes. Compounds that inhibit AOC3 may offer therapeutic potential for treating inflammation-related diseases .
  • Cellular Effects: The compound may affect cell function and signaling pathways, potentially altering cellular metabolism and influencing gene expression.
  • Binding Interactions: The binding affinity of this compound with biomolecules can lead to changes in metabolic fluxes and alter the levels of metabolites.

Pharmacological Applications

The pharmacological applications of this compound are being actively researched:

Antimicrobial Activity:

Studies indicate that certain tetrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi .

Anti-inflammatory Properties:

Given its mechanism as an AOC3 inhibitor, this compound may be explored for its anti-inflammatory effects. Inhibitors of AOC3 are being investigated for their potential to treat conditions like asthma and other inflammatory diseases .

Anticancer Potential:

Recent studies have highlighted the anticancer activity of tetrazole-based compounds. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as HepG2 and MCF-7 .

Case Study 1: Inhibition of Amine Oxidase

A study investigated the inhibition of AOC3 by various tetrazole derivatives, including this compound. The results indicated that specific structural modifications could enhance inhibitory potency, suggesting potential for developing new anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of substituted tetrazoles revealed that this compound exhibited significant activity against Candida species, with minimum inhibitory concentration (MIC) values indicating its effectiveness compared to standard antifungal agents .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anti-inflammatory
N-(1-phenyltetrazol-5-ylmethyl)ethanesulfonamideStructureEnzyme inhibition
6-(5-phenyltetrazol-2H)-hexanamideN/AAOC3 Inhibitor

Properties

IUPAC Name

(1-phenyltetrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7/h1-5H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVSPIVYFAYMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388014
Record name (1-phenyltetrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107269-65-8
Record name (1-phenyltetrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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